1-(Furan-2-yl)oct-2-ene-1,7-dione
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Overview
Description
1-(Furan-2-yl)oct-2-ene-1,7-dione is a chemical compound that belongs to the class of furans. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring attached to an octene chain with two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)oct-2-ene-1,7-dione can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with oct-2-en-1-one in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)oct-2-ene-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
1-(Furan-2-yl)oct-2-ene-1,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)oct-2-ene-1,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Another furan derivative with a similar structure but different functional groups.
Furan-2-carbaldehyde: A precursor in the synthesis of 1-(Furan-2-yl)oct-2-ene-1,7-dione.
Furan-2-ylmethanol: A furan derivative with an alcohol functional group.
Uniqueness
This compound is unique due to its specific structure, which includes both a furan ring and an octene chain with two ketone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
489473-47-4 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(furan-2-yl)oct-2-ene-1,7-dione |
InChI |
InChI=1S/C12H14O3/c1-10(13)6-3-2-4-7-11(14)12-8-5-9-15-12/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
ZVSTYFAVTMTVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC=CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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